molecular formula C13H26O5Si B14613485 1-(Triethoxysilyl)propyl 2-methylprop-2-enoate CAS No. 57062-94-9

1-(Triethoxysilyl)propyl 2-methylprop-2-enoate

Cat. No.: B14613485
CAS No.: 57062-94-9
M. Wt: 290.43 g/mol
InChI Key: PNVNGBTUOBMNNJ-UHFFFAOYSA-N
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Description

1-(Triethoxysilyl)propyl 2-methylprop-2-enoate is an organosilane compound with the molecular formula C13H26O5Si. It is commonly used as a coupling agent and adhesion promoter in various industrial applications. This compound is known for its ability to form strong bonds between organic and inorganic materials, making it valuable in the production of advanced materials and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Triethoxysilyl)propyl 2-methylprop-2-enoate can be synthesized through the esterification of 2-methylprop-2-enoic acid with 3-(triethoxysilyl)propyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Triethoxysilyl)propyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Triethoxysilyl)propyl 2-methylprop-2-enoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(Triethoxysilyl)propyl 2-methylprop-2-enoate involves the formation of strong covalent bonds between the silane groups and various substrates. The triethoxysilyl group hydrolyzes to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces. This results in the formation of siloxane bonds, providing strong adhesion and stability .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trimethoxysilyl)propyl 2-methylprop-2-enoate
  • 3-(Triethoxysilyl)propyl methacrylate
  • 3-(Trimethoxysilyl)propyl methacrylate

Uniqueness

1-(Triethoxysilyl)propyl 2-methylprop-2-enoate is unique due to its combination of a methacrylate group and a triethoxysilyl group. This dual functionality allows it to participate in both polymerization and silanization reactions, making it highly versatile for various applications. The presence of triethoxysilyl groups also provides enhanced hydrolytic stability compared to trimethoxysilyl analogs .

Properties

CAS No.

57062-94-9

Molecular Formula

C13H26O5Si

Molecular Weight

290.43 g/mol

IUPAC Name

1-triethoxysilylpropyl 2-methylprop-2-enoate

InChI

InChI=1S/C13H26O5Si/c1-7-12(18-13(14)11(5)6)19(15-8-2,16-9-3)17-10-4/h12H,5,7-10H2,1-4,6H3

InChI Key

PNVNGBTUOBMNNJ-UHFFFAOYSA-N

Canonical SMILES

CCC(OC(=O)C(=C)C)[Si](OCC)(OCC)OCC

Origin of Product

United States

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